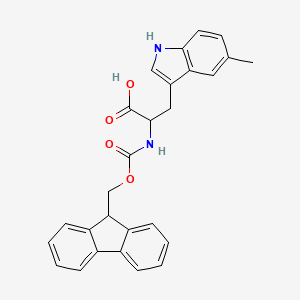

Fmoc-5-メチル-DL-トリプトファン

概要

説明

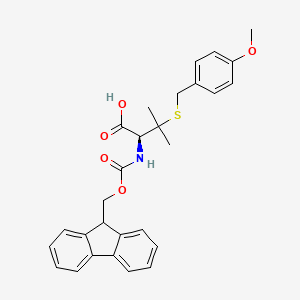

Fmoc-5-methyl-DL-tryptophan is an amino acid derivative with the molecular formula C27H24N2O4 and a molecular weight of 440.5 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Fmoc-5-methyl-DL-tryptophan is represented by the formula C27H24N2O4 .Chemical Reactions Analysis

Fmoc-5-methyl-DL-tryptophan is frequently used as a protecting group for amines in peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis

Fmoc-5-methyl-DL-tryptophan has a predicted boiling point of 717.8±60.0 °C and a predicted density of 1.326±0.06 g/cm3 .科学的研究の応用

ペプチド合成

Fmoc-5-メチル-DL-トリプトファン: は、ペプチド合成におけるビルディングブロックとして広く使用されています。 メチル化トリプトファン残基をペプチドに組み込むことができ、これは構造活性相関の研究やペプチドベースの治療薬の開発に不可欠となる可能性があります .

創薬・開発

この化合物は、しばしば潜在的な薬剤候補としてスクリーニングされる生物活性ペプチドの合成において重要な役割を果たします。 トリプトファン残基が修飾されたペプチドの合成におけるその使用は、増強された効力と特異性を有する新規薬剤の発見につながる可能性があります .

タンパク質-タンパク質相互作用研究

化学生物学において、Fmoc-5-メチル-DL-トリプトファンはタンパク質-タンパク質相互作用の研究に使用されます。 この化合物でペプチドを修飾することで、生物学的プロセスにとって重要な結合部位と相互作用ダイナミクスを理解するのに役立ちます .

酵素機能解析

研究者は、この化合物を用いて、特にトリプトファン残基と相互作用する酵素の機能を研究しています。 メチル化トリプトファンを基質または阻害剤に組み込むことで、科学者は酵素の特異性とメカニズムに関する洞察を得ることができます .

治療薬開発

医薬品化学において、Fmoc-5-メチル-DL-トリプトファンは、抗癌剤を含む治療薬の開発に使用されます。 生物学的経路の阻害剤またはモジュレーターとして作用する可能性のあるペプチドの合成におけるその役割は、治療用途にとって重要です .

分析化学への応用

この化合物は、分析化学においても重要であり、クロマトグラフィーや質量分析で、ペプチドの組成と純度を分析するための標準または参照化合物として使用されます .

構造生物学

構造生物学において、Fmoc-5-メチル-DL-トリプトファンは、特定の機能や特性を持つペプチドやタンパク質の合成を支援します。 これは、タンパク質のフォールディングと安定性の研究に特に役立ちます .

グリーンケミストリープロセス

Fmoc-5-メチル-DL-トリプトファンの使用は、ペプチド合成におけるグリーンケミストリーの原則と合致しています。 環境に優しく持続可能な合成プロセスの開発を可能にします .

作用機序

Target of Action

Fmoc-5-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, with a fluorenylmethoxycarbonyl (Fmoc) protecting group . The primary target of this compound is the amine group of amino acids . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in SPPS is very widespread .

Pharmacokinetics

The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid is well-documented .

Result of Action

The introduction and subsequent removal of the Fmoc group enable the synthesis of complex peptides . This process is crucial in proteomics research, drug discovery, and the study of protein-protein interactions .

Action Environment

The action of Fmoc-5-methyl-DL-tryptophan is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the presence of bases in the environment would influence the stability and efficacy of this compound .

Safety and Hazards

生化学分析

Biochemical Properties

Fmoc-5-methyl-DL-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as tryptophan synthase and tryptophan hydroxylase, which are involved in the biosynthesis and metabolism of tryptophan. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence of amino acids in the peptide chain . Additionally, Fmoc-5-methyl-DL-tryptophan can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the structure and function of the resulting peptides .

Cellular Effects

Fmoc-5-methyl-DL-tryptophan affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase . These interactions can impact gene expression and cellular metabolism, leading to changes in cell function. For example, Fmoc-5-methyl-DL-tryptophan may alter the production of serotonin and other metabolites derived from tryptophan, affecting neurotransmission and cellular communication .

Molecular Mechanism

The molecular mechanism of Fmoc-5-methyl-DL-tryptophan involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The Fmoc group protects the amino group of tryptophan, allowing selective reactions to occur at other functional groups . This protection is crucial during solid-phase peptide synthesis (SPPS), where the Fmoc group is removed by base treatment to reveal the free amino group for subsequent coupling reactions . Fmoc-5-methyl-DL-tryptophan can also inhibit or activate enzymes involved in tryptophan metabolism, influencing the production of downstream metabolites and altering cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-5-methyl-DL-tryptophan can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that Fmoc-5-methyl-DL-tryptophan can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in gene expression, enzyme activity, and metabolic pathways .

Dosage Effects in Animal Models

The effects of Fmoc-5-methyl-DL-tryptophan vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, Fmoc-5-methyl-DL-tryptophan can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to specific tissues .

Metabolic Pathways

Fmoc-5-methyl-DL-tryptophan is involved in several metabolic pathways, including the kynurenine pathway and serotonin production pathway . It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase, influencing the conversion of tryptophan to various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of Fmoc-5-methyl-DL-tryptophan within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes by amino acid transporters and may bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

Fmoc-5-methyl-DL-tryptophan exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its role in cellular processes .

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-10-11-24-22(12-16)17(14-28-24)13-25(26(30)31)29-27(32)33-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKFSFRZGVTQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

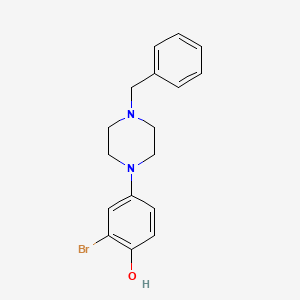

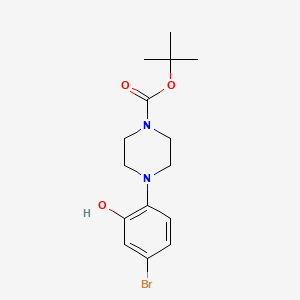

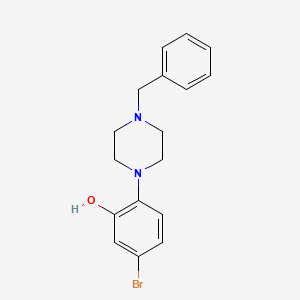

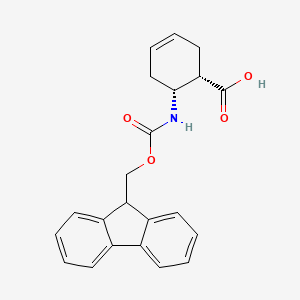

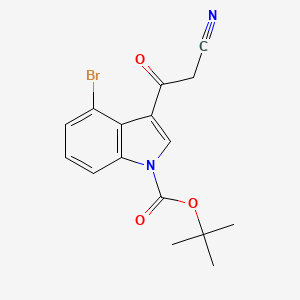

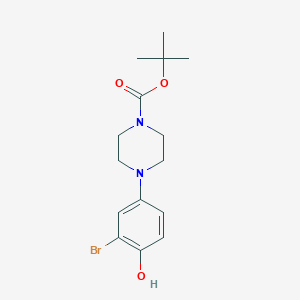

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。